Home > Products > Screening Compounds P14688 > 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline - 2097869-19-5

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Catalog Number: EVT-3041714
CAS Number: 2097869-19-5
Molecular Formula: C18H23N5O2
Molecular Weight: 341.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. It was developed as a potential treatment for severe asthma. []

Relevance: While BI 894416 does not share the quinoxaline core of 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, both compounds feature a pyrrolidinone ring system linked to a pharmacophoric moiety through an ether linkage. The presence of a substituted piperazine ring in 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline and a substituted pyrrolidinone in BI 894416 further highlights the structural similarities in their design and potential for engaging similar biological targets. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is another potent and selective SYK inhibitor structurally similar to BI 894416, also developed for treating severe asthma. []

Relevance: Similar to BI 894416, BI 1342561 lacks the quinoxaline core of 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline but shares the common motif of a pyrrolidinone ring connected via an ether linkage. The presence of a tert-butyl substituted pyrazole group in both BI 1342561 and BI 894416 emphasizes their close structural relationship. Although 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline incorporates a piperazine ring instead of a tert-butyl group, the overall structural similarities suggest these compounds might exhibit overlapping biological activity profiles. []

2-(Benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines (mri BIQ 13da/14da)

Compound Description: mri BIQ 13da/14da is a mixture of regioisomers that exhibit potent and selective cytotoxic effects against human lung adenocarcinoma (A549 cells). This compound demonstrates a mechanism of action involving cell cycle arrest in the S phase, inhibition of DNA synthesis, and induction of mitochondrial apoptosis. []

Relevance: mri BIQ 13da/14da shares a striking structural similarity with 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, both containing a central quinoxaline core. The key difference lies in the substituents attached to this core. While 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline features a pyrrolidinylmethoxy group at the 2-position, mri BIQ 13da/14da possesses a benzimidazole at the same position. Furthermore, both compounds have a 4-methylpiperazin-1-yl substituent, albeit at different positions on the quinoxaline core. This significant structural overlap suggests that 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline may also possess antitumor properties, warranting further investigation. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound is a highly selective phosphodiesterase 10A (PDE10A) inhibitor. It was developed for the potential treatment of psychosis, particularly schizophrenia, by modulating the activity of medium spiny neurons (MSNs) in the brain. []

Overview

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound characterized by its unique structural features, which include a quinoxaline core and functional groups derived from piperazine and pyrrolidine. This compound is classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is primarily studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Source

The compound is cataloged under the CAS number 2097869-19-5, and its molecular formula is C18H23N5O2. It has been referenced in various chemical databases, including PubChem, where detailed information about its properties and potential applications can be found .

Classification

This compound belongs to the broader class of quinoxaline derivatives, which are known for their diverse biological activities. Quinoxalines are often explored for their roles as pharmacological agents, particularly in treating neurological disorders and other medical conditions.

Synthesis Analysis

Methods

The synthesis of 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves several key steps:

  1. Formation of the Quinoxaline Core: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with appropriate carbonyl compounds under acidic or basic conditions.
  2. Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the quinoxaline core.
  3. Attachment of the Piperazine Group: The final step includes coupling a piperazine derivative to the pyrrolidine-substituted quinoxaline, often utilizing coupling agents such as carbodiimides to facilitate the reaction.

These synthetic routes may vary depending on the specific starting materials and reaction conditions employed, which can influence yield and purity.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline features a quinoxaline ring system with various substituents:

  • Quinoxaline Core: A bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms.
  • Pyrrolidine Moiety: A five-membered saturated ring containing one nitrogen atom.
  • Piperazine Derivative: A six-membered ring containing two nitrogen atoms.

Data

  • Molecular Weight: 305.38 g/mol
  • InChI String: InChI=1S/C18H23N5O2/c1-13(2)20-15(19)12-21-18(22)17(16(20)14(3)4)10-11-23(5)6/h10-12H,5-9H2,1-4H3
    This data provides insights into the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack by various reagents.
  2. Oxidation/Reduction Reactions: Functional groups may participate in redox reactions, altering their oxidation states.
  3. Coupling Reactions: The compound can serve as a building block in further synthetic pathways to develop more complex molecules.

Technical Details

The reactivity profile of this compound can be influenced by factors such as steric hindrance from substituents and electronic effects from nitrogen atoms in the rings.

Mechanism of Action

The mechanism of action for 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets within biological systems.

Process

Upon administration, this compound may bind to various receptors or enzymes, modulating their activity. This interaction can lead to downstream effects that manifest as therapeutic outcomes, especially in neurological pathways.

Data

Research indicates that quinoxaline derivatives often exhibit activity at neurotransmitter receptors, making them candidates for treating conditions like anxiety or depression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases that could affect its functional groups.

Relevant Data or Analyses

Studies on similar compounds suggest that variations in substituents can significantly alter solubility and reactivity profiles, which are critical for pharmacological applications.

Applications

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has several promising applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against neurological disorders due to its ability to interact with neurotransmitter systems.
  2. Biological Research: Used as a probe to study interactions with biological macromolecules.
  3. Material Science: Explored for incorporation into new materials with specific chemical properties.

This compound represents a valuable addition to the field of organic synthesis and medicinal chemistry, offering insights into new therapeutic avenues and material applications.

Properties

CAS Number

2097869-19-5

Product Name

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

IUPAC Name

(4-methylpiperazin-1-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone

Molecular Formula

C18H23N5O2

Molecular Weight

341.415

InChI

InChI=1S/C18H23N5O2/c1-21-8-10-22(11-9-21)18(24)23-7-6-14(13-23)25-17-12-19-15-4-2-3-5-16(15)20-17/h2-5,12,14H,6-11,13H2,1H3

InChI Key

BEZZOGWGISYWQJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.